![molecular formula C17H19FN2 B13962334 2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine CAS No. 354133-23-6](/img/structure/B13962334.png)
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dibenzo-diazocine core with fluorine and methyl substituents, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo-diazocine core, followed by the introduction of fluorine and methyl groups through electrophilic substitution reactions. Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride and methylating agents like methyl iodide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, resulting in a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine has several scientific research applications, including:
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a pharmaceutical agent or biochemical probe.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s chemical properties are explored for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of 2-fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine
- 2-Chloro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine
- 2-Bromo-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine
Uniqueness
2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydro-dibenzo[b,f][1,5]diazocine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity compared to its chloro and bromo analogs. The compound’s unique properties make it a valuable tool in various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
354133-23-6 |
|---|---|
Molekularformel |
C17H19FN2 |
Molekulargewicht |
270.34 g/mol |
IUPAC-Name |
2-fluoro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine |
InChI |
InChI=1S/C17H19FN2/c1-12-4-6-16-13(8-12)10-19(2)17-7-5-15(18)9-14(17)11-20(16)3/h4-9H,10-11H2,1-3H3 |
InChI-Schlüssel |
POAQTEJGWVHZFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(CC3=C(C=CC(=C3)F)N(C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
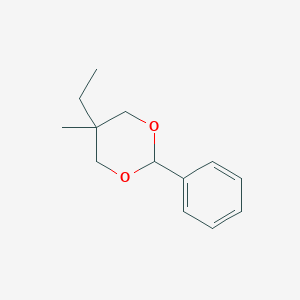
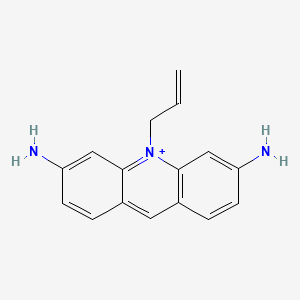
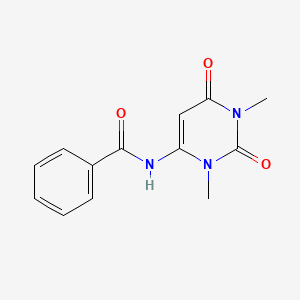
![Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13962271.png)

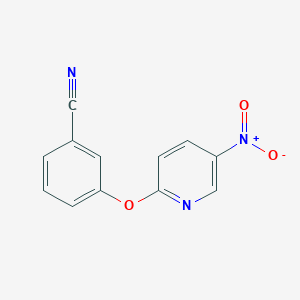
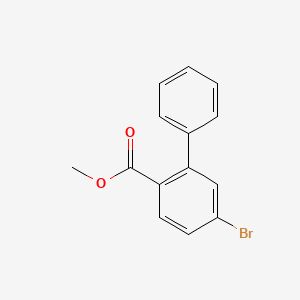
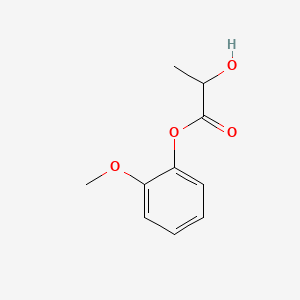
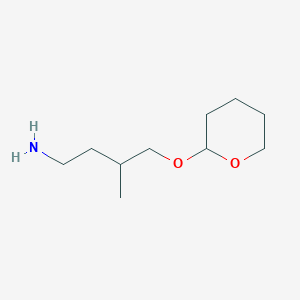
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)
